Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC17452589
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O3 |
|---|---|
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-9-7-15(8-10-16)11(17)5-4-6-14/h4-10,14H2,1-3H3 |
| Standard InChI Key | MBMZCBYKNSYWPA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate, reflects its structure: a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a 4-aminobutanoyl moiety. The Boc group serves as a protective moiety for amines, while the 4-aminobutanoyl side chain introduces a primary amine terminal, enabling further functionalization.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCN |
| InChI Key | MBMZCBYKNSYWPA-UHFFFAOYSA-N |
| PubChem CID | 28505609 |
The tert-butyl group enhances steric bulk, potentially improving metabolic stability, while the amide linkage in the 4-aminobutanoyl chain offers hydrogen-bonding capabilities critical for target engagement.
Synthesis and Manufacturing
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring acylation occurs exclusively at the piperazine’s 4-position.
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Amine Reactivity: The primary amine in the 4-aminobutanoyl chain may require protection during synthesis to prevent side reactions.
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Purification: Column chromatography or recrystallization is often necessary to isolate the pure product, given the compound’s polar functional groups .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Piperazine derivatives are ubiquitous in drug discovery due to their conformational flexibility and ability to engage biological targets. Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate’s primary amine and Boc group make it a versatile building block for:
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Proteolysis-Targeting Chimeras (PROTACs): The amine can be conjugated to E3 ligase ligands, enabling targeted protein degradation, as demonstrated in MCL1 degraders .
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Kinase Inhibitors: Similar structures are found in FDA-approved drugs like ribociclib, where the piperazine core mediates target binding .
Biological Activity
While direct pharmacological data for this compound are lacking, structurally related analogs exhibit:
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Anticancer Activity: Piperazine-based PROTACs degrade oncoproteins like MCL1, inducing apoptosis in cancer cells .
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Antimicrobial Properties: Piperazine derivatives disrupt bacterial cell wall synthesis or enzyme function.
Comparative Analysis with Related Compounds
Table 2: Comparison of Piperazine Derivatives
The 4-aminobutanoyl variant distinguishes itself through its aliphatic amine side chain, offering distinct steric and electronic properties compared to aromatic substituents .
Future Directions and Research Opportunities
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Target Identification: High-throughput screening could elucidate biological targets.
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